![molecular formula C20H18N2O2S B2643067 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 872694-72-9](/img/structure/B2643067.png)
1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
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Description
“1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone” is a chemical compound. It is related to a series of compounds that were synthesized and evaluated for anticonvulsant activity and muscle relaxant activity .
Synthesis Analysis
The synthesis of related compounds involves the use of concentrated sulfuric acid (H2SO4) in a Petri dish, kept overnight at room temperature, neutralized with ammonia, and extracted with ether .Scientific Research Applications
Synthesis and Material Properties
Synthesis of Conducting Polymers A series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole were synthesized, including compounds related to 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. These polymers demonstrated electronic transitions, good thermal stability up to 400°C, and variations in electrical conductivity influenced by substituents and environmental conditions like temperature and humidity (Pandule et al., 2014).
Synthesis of Schiff Bases Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showcasing significant antimicrobial activity in certain derivatives (Puthran et al., 2019).
Synthesis of Pyridazinone Derivatives Pyridazinone derivatives, including compounds akin to 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, were synthesized, displaying various chemical behaviors and potential for generating N-dialkylaminomethyl derivatives (Soliman & El-Sakka, 2011).
Antioxidant and Anticancer Activities
Antioxidant and Anticancer Properties Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, showing strong antioxidant activity, with certain compounds exhibiting notable anticancer properties against specific cell lines (Tumosienė et al., 2020).
Analytical and Structural Studies
Mass Spectrometric and Pyrolytic Behavior The mass spectrometric and pyrolytic behavior of compounds like 2-[4,5-dihydro-5-(4-methoxyphenyl)-3-phenyl-5-isoxazolyl]-1-phenylethanone was studied, aiding in the detection and identification of such compounds in plant extracts (Dallakian et al., 1998).
Crystal and Molecular Structure Analysis The crystal and molecular structure of related compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was studied, revealing details about intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-3-5-15(6-4-14)18-11-12-20(22-21-18)25-13-19(23)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRKBLFTZSIQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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